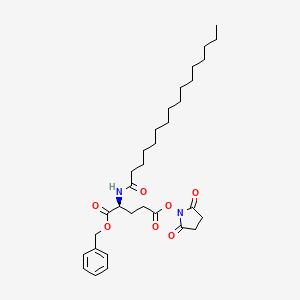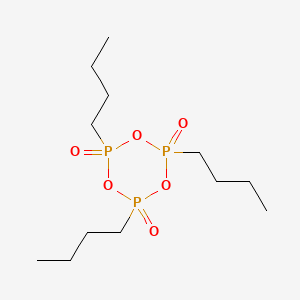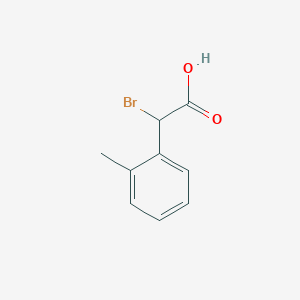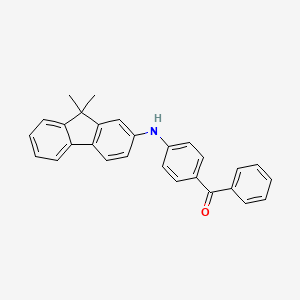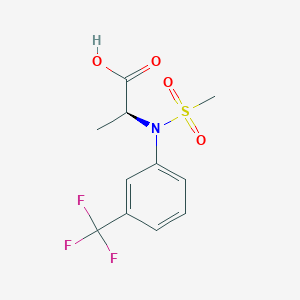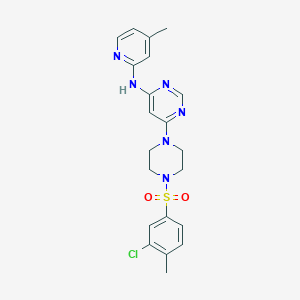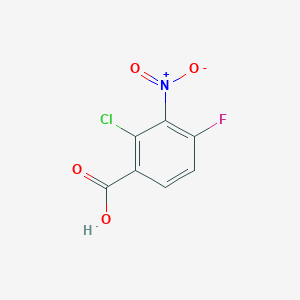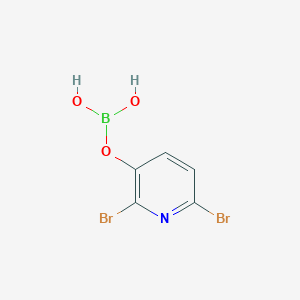
2,6-Dibromo-3-pyridineboricacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3-pyridineboricacid is an organoboron compound with the molecular formula C₅H₄BBr₂NO₃. It is a derivative of pyridine, where the boric acid group is attached to the 3-position of the pyridine ring, and bromine atoms are attached to the 2 and 6 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-pyridineboricacid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the use of halogenated pyridines, such as 2,6-dibromopyridine, which undergoes a halogen-metal exchange reaction with an organometallic reagent like n-butyllithium. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
化学反应分析
Types of Reactions
2,6-Dibromo-3-pyridineboricacid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are used for halogen-metal exchange.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .
科学研究应用
2,6-Dibromo-3-pyridineboricacid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of advanced materials with specific electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 2,6-Dibromo-3-pyridineboricacid in chemical reactions involves the formation of boron-oxygen bonds, which facilitate various coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product .
相似化合物的比较
Similar Compounds
2,6-Dibromopyridine: Lacks the boronic acid group but is used in similar substitution reactions.
3-Pyridineboricacid: Lacks the bromine atoms but is used in similar coupling reactions.
Uniqueness
2,6-Dibromo-3-pyridineboricacid is unique due to the presence of both bromine atoms and the boronic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
属性
CAS 编号 |
1310383-26-6 |
|---|---|
分子式 |
C5H4BBr2NO3 |
分子量 |
296.71 g/mol |
IUPAC 名称 |
(2,6-dibromopyridin-3-yl)oxyboronic acid |
InChI |
InChI=1S/C5H4BBr2NO3/c7-4-2-1-3(5(8)9-4)12-6(10)11/h1-2,10-11H |
InChI 键 |
FNNUYTSIKNZEBF-UHFFFAOYSA-N |
规范 SMILES |
B(O)(O)OC1=C(N=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
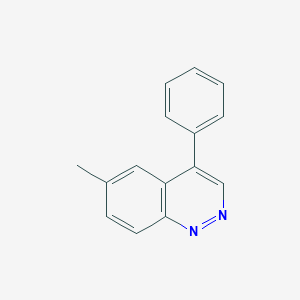
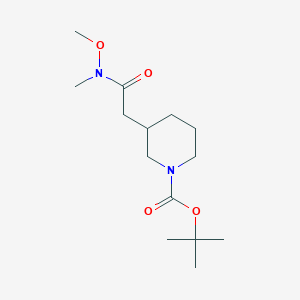
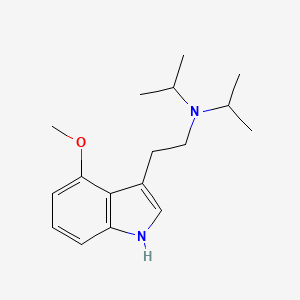
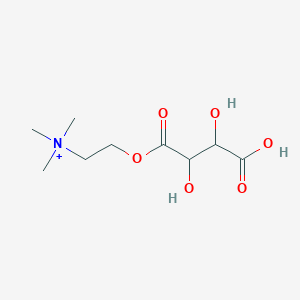
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
